3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline

Catalog No.
S8177042
CAS No.
M.F
C15H15F2NO2
M. Wt
279.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline

Product Name

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline

IUPAC Name

3-(difluoromethyl)-4-[(4-methoxyphenyl)methoxy]aniline

Molecular Formula

C15H15F2NO2

Molecular Weight

279.28 g/mol

InChI

InChI=1S/C15H15F2NO2/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(18)8-13(14)15(16)17/h2-8,15H,9,18H2,1H3

InChI Key

BLDOSDFRCKYNQZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)F

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)F

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline is an organic compound characterized by its unique structure, which includes a difluoromethyl group and a methoxybenzyl ether. This compound has garnered attention due to its potential applications in medicinal chemistry and material science. Its molecular formula is C11_{11}H12_{12}F2_2N2_2O, indicating the presence of two fluorine atoms, which contribute to its unique chemical properties.

The compound's structure consists of an aniline core, which is modified by the addition of a difluoromethyl group at the 3-position and a methoxybenzyl ether at the 4-position. This configuration may influence its reactivity and biological activity, making it a subject of interest in various chemical studies.

Typical of aromatic amines and ethers. Key reactions include:

  • Nucleophilic Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles, potentially leading to further functionalization.
  • Reduction Reactions: The aniline moiety can be reduced to form different amines, which may have varied biological activities.

These reactions are essential for synthesizing derivatives that may enhance the compound's efficacy in biological applications.

The synthesis of 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline typically involves several steps:

  • Preparation of the Aniline Derivative: Starting from 4-methoxybenzyl alcohol, a reaction with an appropriate amine source can yield the corresponding aniline.
  • Introduction of the Difluoromethyl Group: This can be achieved through methods such as:
    • Halogen Exchange: Using difluoromethylating agents like difluoromethyl sulfone or other fluorinated reagents.
    • Direct Fluorination: Utilizing fluorinating agents under controlled conditions to incorporate the difluoromethyl group.
  • Purification: The crude product is purified using techniques such as column chromatography to isolate the desired compound.

The detailed synthetic pathway ensures that the final product retains its structural integrity and desired functional groups.

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline has potential applications in various fields:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: The compound's properties could be explored for use in advanced materials or coatings that require specific chemical stability or reactivity.
  • Agricultural Chemistry: Similar compounds have been used as agrochemicals; hence, this compound might also find applications in pest control formulations.

Interaction studies involving 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies typically employ techniques like:

  • Molecular Docking: To predict binding affinities and modes of interaction with target proteins.
  • In vitro Assays: To evaluate biological activity against specific cell lines or enzymes.

Such studies are crucial for elucidating the mechanism of action and potential therapeutic uses of the compound.

Several compounds share structural similarities with 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-(Trifluoromethyl)-4-((4-methoxybenzyl)oxy)anilineContains a trifluoromethyl group instead of difluoromethylEnhanced lipophilicity and potential for increased bioactivity
3-(Chloromethyl)-4-((4-methoxybenzyl)oxy)anilineContains a chloromethyl groupMay exhibit different reactivity patterns compared to fluorinated analogs
3-(Difluoroethyl)-4-((4-methoxybenzyl)oxy)anilineContains a difluoroethyl groupPotentially different pharmacokinetic profiles due to ethyl substitution

These compounds illustrate varying degrees of modification on the aniline core, influencing their chemical behavior and biological activity. The unique incorporation of the difluoromethyl group in 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline sets it apart from these analogs, potentially conferring distinct advantages in medicinal applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

279.10708505 g/mol

Monoisotopic Mass

279.10708505 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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